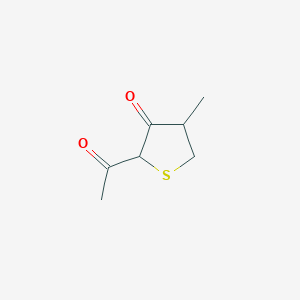
(4-Fluorophenyl) methyl cyanocarbonimidodithioate
Vue d'ensemble
Description
(4-Fluorophenyl) methyl cyanocarbonimidodithioate, commonly known as FMC, is an organosulfur compound. It is a potent inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. FMC has been studied extensively for its potential use as a pesticide and as a treatment for Alzheimer's disease.
Mécanisme D'action
FMC works by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which can cause overstimulation of the nervous system. In pests, this overstimulation can lead to paralysis and death. In Alzheimer's disease, the accumulation of acetylcholine can improve cognitive function.
Effets Biochimiques Et Physiologiques
FMC has been shown to have both acute and chronic toxic effects on animals. Acute exposure to FMC can cause symptoms such as tremors, convulsions, and respiratory failure. Chronic exposure to FMC can cause damage to the nervous system, liver, and kidneys. FMC has also been shown to have endocrine-disrupting effects.
Avantages Et Limitations Des Expériences En Laboratoire
FMC is a potent inhibitor of acetylcholinesterase, making it a valuable tool in the study of the nervous system. It can be used to study the effects of acetylcholine accumulation on the nervous system. However, FMC is also highly toxic, making it difficult to work with in laboratory settings.
Orientations Futures
Future research on FMC could focus on developing safer and more effective pesticides that target specific pests. FMC could also be studied further for its potential use as a treatment for Alzheimer's disease. Additionally, research could focus on developing new compounds that target acetylcholinesterase with fewer toxic effects.
Méthodes De Synthèse
FMC can be synthesized by reacting 4-fluorobenzyl chloride with sodium cyanodithioimidocarbonate. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
FMC has been extensively studied for its potential use as a pesticide due to its ability to inhibit acetylcholinesterase. It has been shown to be effective against a wide range of pests, including insects and mites. FMC has also been studied for its potential use as a treatment for Alzheimer's disease. It has been shown to improve cognitive function in animal models of the disease.
Propriétés
IUPAC Name |
[(4-fluorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2S2/c1-13-9(12-6-11)14-8-4-2-7(10)3-5-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLYUKPCQODJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375658 | |
| Record name | (4-Fluorophenyl) methyl cyanocarbonimidodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl) methyl cyanocarbonimidodithioate | |
CAS RN |
152382-02-0 | |
| Record name | Carbonimidodithioic acid, cyano-, 4-fluorophenyl methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152382-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluorophenyl) methyl cyanocarbonimidodithioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)





![(1S,3E,5R,6S,7R)-3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-6-methyl-1,5,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B132093.png)






